(6-(2-Fluorophenoxy)pyridin-3-yl)boronic acid
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Overview
Description
(6-(2-Fluorophenoxy)pyridin-3-yl)boronic acid is a boronic acid derivative with the molecular formula C11H9BFNO3. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a 2-fluorophenoxy group. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-(2-Fluorophenoxy)pyridin-3-yl)boronic acid typically involves the reaction of 6-bromo-3-pyridinylboronic acid with 2-fluorophenol under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0). The reaction mixture is usually heated to reflux in a suitable solvent like toluene or dimethylformamide.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification of the product is achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: (6-(2-Fluorophenoxy)pyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol or alcohol.
Substitution: The fluorine atom on the phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or sodium periodate.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Suzuki-Miyaura Cross-Coupling: Biaryl compounds.
Oxidation: Phenols or alcohols.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
(6-(2-Fluorophenoxy)pyridin-3-yl)boronic acid is widely used in scientific research due to its versatility in organic synthesis. Its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for drug development.
Biology: Employed in the synthesis of biologically active compounds, including enzyme inhibitors and receptor agonists.
Medicine: Utilized in the development of novel therapeutic agents, especially in the treatment of cancer and inflammatory diseases.
Industry: Applied in the production of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of (6-(2-Fluorophenoxy)pyridin-3-yl)boronic acid is primarily related to its role as a reagent in chemical reactions. In Suzuki-Miyaura cross-coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The presence of the fluorophenoxy group enhances the reactivity and selectivity of the compound in these reactions.
Comparison with Similar Compounds
- 3-Fluorophenylboronic acid
- 6-Fluoro-3-pyridinylboronic acid
- 2-Fluoro-3-pyridineboronic acid
Comparison: (6-(2-Fluorophenoxy)pyridin-3-yl)boronic acid is unique due to the presence of both a fluorophenoxy group and a pyridinylboronic acid moiety. This combination imparts distinct reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis. Compared to similar compounds, it offers enhanced stability and versatility, particularly in cross-coupling reactions.
Properties
CAS No. |
1105663-76-0 |
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Molecular Formula |
C17H18BF2NO3 |
Molecular Weight |
333.1 g/mol |
IUPAC Name |
2-(2,4-difluorophenoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C17H18BF2NO3/c1-16(2)17(3,4)24-18(23-16)11-5-8-15(21-10-11)22-14-7-6-12(19)9-13(14)20/h5-10H,1-4H3 |
InChI Key |
XZPOHTCLAPXBLV-UHFFFAOYSA-N |
SMILES |
B(C1=CN=C(C=C1)OC2=CC=CC=C2F)(O)O |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)OC3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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